1-Methyl-1h-tetrazole-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of nitrotetrazole-5-carbaldehyde hydrazones was synthesized and their antifungal activity against Candida albicans, Microsporum canis, and Trichophyton rubrum was assessed . The method used to prepare the target compounds, with yields of 48 – 60%, was based on the reaction of asymmetrically substituted hydrazines with 5-trinitromethyltetrazoles .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Scientific Research Applications
Pharmacological and Biochemical Aspects
1-Methyltetrazole-5-carbaldehyde derivatives, such as those with a 1-methyltetrazole-5-thiol side chain, have been studied for their effects on alcohol metabolism. These compounds can induce an "Antabuse-like" reaction in alcohol consumers due to the inhibition of hepatic aldehyde dehydrogenase, leading to elevated blood acetaldehyde levels. This reaction is attributed to a reactive metabolite formed from the antibiotic's side chain, potentially used as therapeutic "anti-alcohol" compounds (Kitson, 1987).
Synthetic Applications
- Synthesis of Derivatives : 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde was synthesized and further reacted with various compounds to produce a range of derivatives. These derivatives include thiazoles, aryldiazenylthiazoles, and thiazolidin-4-ones, showcasing the versatility of tetrazole derivatives in organic synthesis (Radini, 2016).
- Friendländer Synthesis : N-Boc-4-aminopyrazole-5-carbaldehydes have been utilized in the Friendländer synthesis of pyrazolo[4,3-b]pyridines. This process involves reacting these carbaldehydes with various ketones in the presence of pyrrolidine, highlighting their role in constructing heterocyclic compounds (Yakovenko et al., 2019).
Photochemical and Spectroscopic Studies
5-Mercapto-1-methyltetrazole has been analyzed through low-temperature matrix-isolation and solid-state infrared spectroscopy, along with DFT calculations. This study provided insights into the molecule's structure, vibrational spectra, and photochemistry, indicating its potential in detailed spectroscopic and photochemical research (Gómez-Zavaglia et al., 2006).
Antimicrobial Activity
Substituted nitrotetrazole-5-carbaldehyde hydrazones have been synthesized and tested for antimicrobial activity against various pathogens. These studies demonstrate the potential of tetrazole derivatives in developing new antimicrobial agents (Tyrkov et al., 2014).
Mechanism of Action
Target of Action
1-Methyltetrazole-5-carbaldehyde, like other tetrazole derivatives, is known to interact with various biological targets. Tetrazoles and their derivatives are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry . They have been found in various clinical drugs, including losartan, cefazolin, and alfentanil .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Biochemical Pathways
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to participate in various biochemical reactions and pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents .
Biochemical Analysis
Biochemical Properties
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazoles have been used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tetrazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 1-Methyltetrazole-5-carbaldehyde in laboratory settings. Tetrazoles are known to be resistant to biological degradation, suggesting that they may have long-term effects on cellular function .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that they may interact with various enzymes or cofactors.
Properties
IUPAC Name |
1-methyltetrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c1-7-3(2-8)4-5-6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFPYLJEYADCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37468-62-5 |
Source
|
Record name | 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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